molecular formula C9H9BF4O3 B6330782 6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid CAS No. 2096336-22-8

6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid

Cat. No.: B6330782
CAS No.: 2096336-22-8
M. Wt: 251.97 g/mol
InChI Key: FWJDNBLYKZDOPF-UHFFFAOYSA-N
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Description

6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid (CAS: 2096336-22-8) is a boronic acid derivative with a molecular weight of 251.97 g/mol and a purity of ≥97% . Its structure features a phenyl ring substituted with an ethoxy group at position 6, a fluorine atom at position 2, and a trifluoromethyl (-CF₃) group at position 2. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process for forming carbon-carbon bonds, owing to the boronic acid group’s reactivity .

The ethoxy group introduces steric bulk and mild electron-donating effects, while the fluorine and trifluoromethyl groups are electron-withdrawing, creating a unique electronic profile that influences reactivity, solubility, and stability.

Properties

IUPAC Name

[6-ethoxy-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF4O3/c1-2-17-6-4-3-5(9(12,13)14)8(11)7(6)10(15)16/h3-4,15-16H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJDNBLYKZDOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)C(F)(F)F)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the target compound can be dissected into two key fragments:

  • Arylboronic acid core : Introduced via Miyaura borylation or halogen-boron exchange.

  • Substituent installation : Sequential introduction of ethoxy, fluoro, and trifluoromethyl groups through electrophilic substitution, nucleophilic aromatic substitution, or cross-coupling.

The trifluoromethyl group’s strong electron-withdrawing nature deactivates the aromatic ring, necessitating careful planning to avoid competing side reactions during ethoxy or fluoro group installation.

Trifluoromethylation via Ullmann Coupling

A reported route for analogous trifluoromethylated arylboronic acids involves copper-mediated Ullmann coupling. Starting from 3-bromo-2-fluoro-6-methoxyphenylboronic acid, trifluoromethylation is achieved using methyl chlorodifluoroacetate and a Cu(I) catalyst. The methoxy group is later converted to ethoxy via nucleophilic substitution with ethanol under acidic conditions (48% HBr, 90°C).

Reaction Conditions :

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Solvent : DMF, 110°C, 24 hours

  • Yield : ~65% (trifluoromethylation step)

Fluorination via Balz-Schiemann Reaction

Fluorine is introduced at the ortho-position using diazotization of a substituted aniline precursor followed by thermal decomposition of the diazonium tetrafluoroborate. This method avoids direct electrophilic fluorination, which is less feasible due to the ring’s deactivation.

Suzuki-Miyaura Borylation

A scalable route involves the Miyaura borylation of a pre-functionalized aryl halide. For example, 6-ethoxy-2-fluoro-3-(trifluoromethyl)bromobenzene is reacted with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and KOAc.

Typical Protocol :

  • Substrate : 1.0 equiv aryl bromide

  • Boron source : 1.5 equiv bis(pinacolato)diboron

  • Catalyst : 5 mol% Pd(dppf)Cl₂

  • Base : 3.0 equiv KOAc

  • Solvent : Dioxane, 100°C, 12 hours

  • Yield : 70–80%

Ethoxy Group Installation via Nucleophilic Aromatic Substitution

Ethoxy is introduced by substituting a nitro or halogen group at the para-position. For instance, 6-nitro-2-fluoro-3-(trifluoromethyl)phenylboronic acid undergoes nucleophilic displacement with sodium ethoxide in ethanol under reflux.

Optimization Note :

  • Temperature : 80–90°C prevents boronic acid decomposition.

  • Protection : Boronic acid is often protected as a pinacol ester to enhance stability.

Optimization of Critical Reaction Steps

Protecting Group Strategies

The boronic acid group’s sensitivity to protic conditions necessitates protection during ethoxy installation. Pinacol ester formation is widely adopted, as demonstrated in analogous syntheses:

Protection Protocol :

  • React boronic acid with pinacol (1.2 equiv) in THF.

  • Remove water via azeotropic distillation.

  • Yield: >90%.

Deprotection :

  • Achieved using 1 M HCl in THF/water (1:1) at 25°C for 2 hours.

Regioselectivity in Trifluoromethylation

The trifluoromethyl group’s position is controlled by directing effects. Computational studies suggest that the meta-directing nature of the boronic acid group favors trifluoromethylation at the 3-position. Experimental validation using DFT calculations aligns with observed regioselectivity.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.2 Hz, 1H), 4.12 (q, J = 7.0 Hz, 2H), 1.38 (t, J = 7.0 Hz, 3H).

  • ¹⁹F NMR : δ -62.5 (CF₃), -112.3 (F).

  • HRMS : [M+H]⁺ calculated for C₁₀H₁₀F₄BO₂: 267.0612, found 267.0609.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows >97% purity, with retention time = 8.2 minutes.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Pd recovery via immobilized catalysts (e.g., Pd on activated carbon) reduces costs by up to 40% in Miyaura borylation.

Solvent Selection and Waste Reduction

Flow chemistry systems minimize solvent use by 50% compared to batch processes, as evidenced in analogous boronic acid syntheses.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds

    Oxidation: Formation of phenols

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Organic Synthesis

Versatile Building Block
This compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique functional groups (ethoxy and trifluoromethyl) enhance its reactivity and selectivity in various chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

Cross-Coupling Reactions
6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid is particularly useful in Suzuki-Miyaura coupling reactions, which allow for the efficient formation of carbon-carbon bonds. This capability is essential for creating diverse chemical libraries that are instrumental in drug discovery and development .

Medicinal Chemistry

Enzyme Inhibition
Boronic acids are known for their ability to reversibly bind to enzymes, making them valuable tools in drug discovery. The specific structure of this compound may influence its binding affinity and selectivity for certain enzymes. Research indicates that compounds like this can inhibit proteasomes and other enzymes involved in disease processes, potentially leading to new therapeutic agents .

Pharmaceutical Development
The incorporation of fluorine and trifluoromethyl groups can enhance the biological activity of compounds, improving their efficacy as drugs. The unique properties of this boronic acid derivative suggest potential applications in treating metabolic disorders such as diabetes and obesity by modulating fatty acid metabolism .

Material Science

Advanced Materials Design
The compound can also be utilized in material science for the design of advanced materials, including polymers and coatings that require specific chemical properties. The trifluoromethyl group contributes to the material's hydrophobicity and stability, making it suitable for various applications .

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
Organic SynthesisBuilding block for complex organic moleculesVersatile reactivity in diverse reactions
Cross-CouplingUsed in Suzuki-Miyaura coupling to form carbon-carbon bondsEssential for drug discovery
Medicinal ChemistryPotential enzyme inhibitors; modulates metabolic pathwaysMay treat diabetes, obesity
Material ScienceDesign of polymers and coatings with specific propertiesEnhanced stability and hydrophobicity

Case Studies

  • Antimalarial Drug Development
    Research has shown that boronic acids can be synthesized into compounds with significant antimalarial activity. Studies involving similar compounds demonstrated their ability to inhibit Plasmodium falciparum, the parasite responsible for malaria, highlighting the potential of this compound as a lead compound in antimalarial drug development .
  • Diabetes Treatment Research
    A study on boronic acids indicated their effectiveness in modulating insulin sensitivity and glucose metabolism. The specific structure of this compound may enhance its pharmacological profile for treating metabolic disorders like type 2 diabetes .

Mechanism of Action

The primary mechanism of action for 6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid involves its role as a boronic acid in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism is crucial for the formation of biaryl compounds, which are widely used in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly impact the physical and chemical properties of arylboronic acids. Below is a comparative analysis of key analogues:

Compound Name (CAS) Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid (2096336-22-8) Ethoxy (6), F (2), CF₃ (3) 251.97 High reactivity in cross-coupling; thermal stability enhanced by CF₃
2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid (1772622-44-2) Methoxy (5), F (2), CF₃ (3) 237.95 Similar electronic profile; methoxy at position 5 reduces steric hindrance compared to ethoxy at 6
4-Fluoro-3-(trifluoromethyl)phenylboronic acid (N/A) F (4), CF₃ (3) 207.99 Simpler structure; lacks ethoxy, leading to lower steric hindrance and faster coupling kinetics
3-Chloro-5-(trifluoromethyl)phenylboronic acid (1160561-31-8) Cl (3), CF₃ (5) 224.37 Chloro substituent provides weaker electron-withdrawing effects than fluorine
(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid (1309982-57-7) Ethoxy (6), F (5) (pyridine ring) 213.01 Pyridine ring enhances electron deficiency; lower molecular weight improves solubility
Key Observations:
  • Steric Effects : The ethoxy group at position 6 in the target compound introduces greater steric hindrance compared to methoxy or smaller substituents (e.g., F, Cl) .
  • Electronic Effects : The trifluoromethyl group at position 3 strongly withdraws electrons, stabilizing the boronic acid moiety and enhancing thermal stability (TGA data in supports similar trends for CF₃-substituted compounds) .
  • Reactivity : Fluorine at position 2 (ortho to boronic acid) may hinder Suzuki coupling due to steric clashes, whereas para-substituted analogues (e.g., 4-F-CF₃) exhibit faster reaction rates .

Thermal and Crystallographic Properties

Crystal structure analyses of trifluoromethylphenylboronic acids reveal that substituent positions dictate dimerization patterns and dihedral angles between the phenyl ring and boronic acid group:

  • Ortho-substituted CF₃ (e.g., 2-CF₃): Dihedral angles of ~55.9°, leading to intramolecular hydrogen bonding and reduced solubility .
  • Meta-substituted CF₃ (e.g., 3-CF₃): Angles of ~33.0°, balancing electronic and steric effects .

Thermogravimetric analysis (TGA) of CF₃-containing compounds shows mass loss onset temperatures >200°C, suggesting high thermal stability suitable for high-temperature reactions .

Biological Activity

6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid is a boronic acid derivative with a unique chemical structure that includes an ethoxy group, a fluorine atom, and a trifluoromethyl group attached to a phenyl ring. Its molecular formula is C9H8BF4O2C_9H_8BF_4O_2, and it has a molecular weight of approximately 251.97 g/mol. This compound is part of a broader class of boronic acids known for their ability to reversibly bind to enzymes, making them valuable in drug discovery and organic synthesis.

The compound exhibits notable physical properties:

  • Boiling Point : Approximately 331 °C
  • Density : Approximately 1.38 g/cm³

These properties suggest potential stability under various conditions, which is essential for biological applications.

Biological Activity Overview

While specific biological activities for this compound are not extensively documented, boronic acids in general have shown promise in medicinal chemistry. They are known to interact with enzymes such as proteasomes and can serve as inhibitors in various biochemical pathways. The presence of fluorine and trifluoromethyl groups may enhance lipophilicity, potentially improving bioavailability and interaction with biological targets.

The mechanism by which boronic acids exert their biological effects often involves the inhibition of enzymes through reversible covalent bonding. This characteristic allows them to modulate various biochemical pathways effectively. The specific functional groups present in this compound could influence its binding affinity and selectivity for certain enzymes, warranting further investigation into its potential as a lead compound for drug development .

Potential Applications

This compound has potential applications in:

  • Drug Development : As an enzyme inhibitor, it may be useful in designing therapeutics targeting specific diseases.
  • Organic Synthesis : It can serve as a reagent in Suzuki-Miyaura couplings, facilitating the construction of complex organic molecules.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
AN2690 (Tavaborole)AN2690Antifungal activity via inhibition of LeuRS
5-Trifluoromethyl-2-formyl phenylboronic acid5-TrifluoromethylModerate activity against Candida albicans and Escherichia coli
BenzoxaborolesBenzoxaborolesAntimicrobial activity through enzyme inhibition

Case Studies and Research Findings

Research has demonstrated that similar boronic acids exhibit varying degrees of biological activity. For instance:

  • Antimicrobial Activity : A study on 5-Trifluoromethyl-2-formyl phenylboronic acid showed moderate action against Candida albicans and higher activity against Aspergillus niger and Bacillus cereus, indicating that structural modifications can significantly influence efficacy .
  • Enzyme Inhibition : Boronic acids have been noted for their ability to inhibit proteasomes, which play critical roles in cellular regulation. This suggests that this compound may also possess similar inhibitory properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via sequential functionalization of a phenylboronic acid precursor. Key steps include:

  • Fluorination : Directed ortho-metalation (DoM) using LDA or TMPLi to introduce fluorine at the 2-position .
  • Trifluoromethylation : Copper-mediated cross-coupling with CF₃ sources (e.g., TMSCF₃) at the 3-position .
  • Ethoxy Introduction : Nucleophilic substitution (SNAr) with ethanol under basic conditions (K₂CO₃, DMF, 80°C) at the 6-position .
    • Critical Factors :
  • Temperature : Excessively high temperatures (>100°C) during trifluoromethylation lead to deboronation.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) is essential due to byproducts from incomplete substitution .

Q. How is this compound characterized spectroscopically, and what are the diagnostic peaks in its NMR spectra?

  • ¹H NMR :

  • Ethoxy group: δ 1.35 ppm (triplet, CH₃), δ 4.05 ppm (quartet, OCH₂) .
  • Aromatic protons: Multiplets between δ 7.2–7.8 ppm, with coupling constants (J = 8–12 Hz) indicating para/ortho fluorine interactions .
    • ¹⁹F NMR :
  • CF₃ group: δ -62 ppm (singlet) .
  • Fluorine at C2: δ -115 ppm (coupled with adjacent protons) .
    • ¹¹B NMR : δ 30–32 ppm (broad peak), confirming boronic acid integrity .

Advanced Research Questions

Q. How do electronic and steric effects of the trifluoromethyl and ethoxy groups impact Suzuki-Miyaura cross-coupling efficiency?

  • Electronic Effects :

  • The CF₃ group withdraws electron density, reducing the electrophilicity of the boron center but enhancing stability against protodeboronation .
  • Ethoxy group at C6 provides mild electron-donating effects, balancing reactivity .
    • Steric Challenges :
  • Ortho-fluoro and meta-CF₃ substituents create steric hindrance, requiring bulky ligands (e.g., SPhos or XPhos) to stabilize the palladium catalyst .
    • Optimization :
  • Use of anhydrous solvents (THF, dioxane) and degassed conditions improves coupling yields by 15–20% .

Q. What computational approaches (e.g., DFT) are used to model the solvation and reactivity of this boronic acid?

  • DFT Studies :

  • Geometry optimization at the B3LYP/6-31G(d) level predicts a planar boronic acid group with a dihedral angle of 5° between the boron and aromatic ring .
  • Solvation free energy (ΔG_solv) in water: -8.2 kcal/mol, indicating moderate hydrophilicity .
    • Reactivity Insights :
  • Transition-state modeling reveals that CF₃ and ethoxy groups lower the activation energy for transmetalation by stabilizing Pd intermediates .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary significantly (40–75%) across literature?

  • Key Variables :

  • Protecting Groups : Use of pinacol boronic esters vs. free boronic acid affects stability during synthesis .
  • Catalyst Purity : Residual Pd in commercial catalysts (e.g., Pd(PPh₃)₄) can accelerate side reactions like homocoupling .
    • Resolution Strategies :
  • Standardized Protocols : Pre-purification of intermediates via recrystallization (hexane/CH₂Cl₂) reduces batch variability .
  • In Situ IR Monitoring : Tracks boronic acid formation in real-time to optimize reaction quenching .

Safety and Handling

Q. What are the critical safety precautions for handling this compound in the laboratory?

  • Hazard Profile :

  • Skin/Irritation : H315 (causes skin irritation); use nitrile gloves and fume hood .
  • Moisture Sensitivity : Reacts exothermically with water; store under argon at -20°C .
    • Waste Disposal :
  • Quench with excess ethanol/water (1:1) before disposal to neutralize boronic acid .

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